molecular formula C18H27N3O3 B5902277 1-(2-amino-2-oxoethyl)-N-[2-(2-ethoxyphenyl)ethyl]piperidine-3-carboxamide

1-(2-amino-2-oxoethyl)-N-[2-(2-ethoxyphenyl)ethyl]piperidine-3-carboxamide

Cat. No. B5902277
M. Wt: 333.4 g/mol
InChI Key: NOTKPMJBVHSDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-amino-2-oxoethyl)-N-[2-(2-ethoxyphenyl)ethyl]piperidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is also known as AEPC or AEPEPC, and it is a piperidine-based molecule that is synthesized through a multi-step process.

Mechanism of Action

The exact mechanism of action of 1-(2-amino-2-oxoethyl)-N-[2-(2-ethoxyphenyl)ethyl]piperidine-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-amino-2-oxoethyl)-N-[2-(2-ethoxyphenyl)ethyl]piperidine-3-carboxamide can significantly reduce inflammation and pain in animal models. It has also been found to exhibit antioxidant properties and can protect against oxidative stress-induced cell damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-amino-2-oxoethyl)-N-[2-(2-ethoxyphenyl)ethyl]piperidine-3-carboxamide in lab experiments is its potent anti-inflammatory and analgesic properties. However, its complex synthesis method and limited availability may pose challenges for researchers.

Future Directions

There are several potential future directions for research on 1-(2-amino-2-oxoethyl)-N-[2-(2-ethoxyphenyl)ethyl]piperidine-3-carboxamide. These include:
1. Further investigation of its mechanism of action and potential targets for drug development.
2. Development of more efficient synthesis methods to increase its availability for research purposes.
3. Exploration of its potential applications in the treatment of other inflammatory and pain-related disorders.
4. Investigation of its potential neuroprotective effects and its ability to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
5. Study of its potential applications in the field of cancer research, particularly in the development of new anti-cancer drugs.

Synthesis Methods

The synthesis of 1-(2-amino-2-oxoethyl)-N-[2-(2-ethoxyphenyl)ethyl]piperidine-3-carboxamide involves several steps, including the condensation of 2-ethoxybenzaldehyde with ethyl acetoacetate to form ethyl 2-ethoxy-2-oxoacetate. This intermediate is then reacted with piperidine to form ethyl 2-ethoxy-1-(piperidin-3-yl)but-2-en-1-one. The final step involves the reaction of this intermediate with 2-aminoacetaldehyde diethyl acetal to form the desired compound.

Scientific Research Applications

1-(2-amino-2-oxoethyl)-N-[2-(2-ethoxyphenyl)ethyl]piperidine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders.

properties

IUPAC Name

1-(2-amino-2-oxoethyl)-N-[2-(2-ethoxyphenyl)ethyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-2-24-16-8-4-3-6-14(16)9-10-20-18(23)15-7-5-11-21(12-15)13-17(19)22/h3-4,6,8,15H,2,5,7,9-13H2,1H3,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTKPMJBVHSDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCNC(=O)C2CCCN(C2)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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